molecular formula C12H10FNO3S B6142884 N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide CAS No. 1082560-58-4

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide

Cat. No. B6142884
CAS RN: 1082560-58-4
M. Wt: 267.28 g/mol
InChI Key: FQFWLTCRDSBBNR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide, also known as 4-F-Phenyl-1-sulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a white, crystalline solid that has a melting point of approximately 160°C. It is soluble in water, methanol, and other organic solvents. This compound has been used in a variety of scientific research applications, including as an inhibitor in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide-sulfonamide has been used in a variety of scientific research applications. It has been used as an inhibitor in biochemical and physiological studies, as well as in laboratory experiments. It has also been used as a substrate for the enzyme monoamine oxidase, as well as for the enzyme cytochrome P450. In addition, it has been used in the study of the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide-sulfonamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the metabolism of drugs and other compounds.
However, there are also some limitations to the use of this compound-sulfonamide in laboratory experiments. It is not very stable and can degrade over time, which can lead to inaccurate results. In addition, it has been shown to have a variety of biochemical and physiological effects, which can lead to unpredictable results.

Future Directions

The use of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide-sulfonamide in scientific research is still in its early stages, and there are many potential future directions for its use. One potential area of research is the use of this compound in drug development, as it has been shown to inhibit the activity of monoamine oxidase and cytochrome P450, which could lead to the development of new drugs. Another potential area of research is the use of this compound in the study of neurological disorders, as it has been shown to affect the levels of monoamines, acetylcholine, and adenosine. In addition, it could be used in the study of cancer and other diseases, as it has been shown to inhibit the activity of adenosine receptors. Finally, it could be used in the study of metabolic pathways, as it has been shown to affect the metabolism of drugs and other compounds.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide-sulfonamide is achieved through a multi-step process. The first step is the reaction of 4-fluorophenol with sulfuric acid, which yields the 4-fluorophenylsulfonic acid. This is then reacted with sodium hydroxide to form 4-fluorophenylsulfonamide. The final step is the reaction of the 4-fluorophenylsulfonamide with hydroxylamine hydrochloride, which yields the desired this compound-sulfonamide.

properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c13-9-1-3-10(4-2-9)14-18(16,17)12-7-5-11(15)6-8-12/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFWLTCRDSBBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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